Cholesteryl acetate

概要

説明

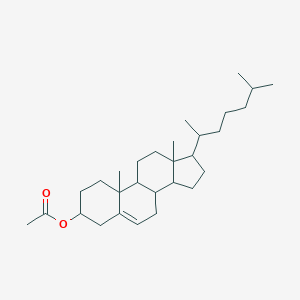

コレステロール酢酸エステルは、コレステロールのヒドロキシ基を酢酸で正式にアシル化することにより得られるコレステロールエステルです。 分子式はC29H48O2、分子量は428.69 g/molで、白色の結晶性固体です 。コレステロール酢酸エステルは、コレステロール代謝の研究において重要な化合物であり、科学研究および産業においてさまざまな用途があります。

準備方法

コレステロール酢酸エステルは、ピリジンや硫酸などの触媒の存在下で、コレステロールと無水酢酸を反応させることによって合成することができます 。反応は以下の通りです。[ \text{コレステロール} + \text{無水酢酸} \rightarrow \text{コレステロール酢酸エステル} + \text{酢酸} ]

工業的生産方法では、通常、高収率と高純度を確保するために、制御された条件下で、コレステロールと無水酢酸をエステル化します .

化学反応の分析

Hydrolysis

Cholesteryl acetate can undergo hydrolysis, which is the breaking of the ester bond by water. This reaction can be catalyzed by enzymes such as cholesterol esterase, lysosomal acid lipase/cholesteryl ester hydrolase, or bile salt-activated lipase . The reaction results in the formation of free cholesterol and acetic acid.

Enzymatic Reactions

This compound can be utilized in enzymatic assays to quantify total cholesterol. In one method, cholesterol esterase hydrolyzes this compound to yield free cholesterol, which is then oxidized by cholesterol oxidase to cholest-4-en-3-one and hydrogen peroxide. The hydrogen peroxide reacts with a chromogenic system (such as phenol with 4-aminoantipyrine) to produce a colored compound that can be detected spectrophotometrically .

Oxidation

This compound, like other sterols, is susceptible to oxidation, especially in food products . Oxidation products of cholesterol have been reported to have cytotoxic, angiotoxic, and carcinogenic effects .

Saponification

Saponification is the alkaline hydrolysis of an ester. This compound can be saponified by treating it with a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH), yielding cholesterol and a salt of acetic acid .

Structural Analysis

The CO stretching mode of this compound has been analyzed using Micro-Raman spectroscopy, and the structural and vibrational properties have been investigated theoretically . Experimental results in crystalline, isotropic liquid, and liquid crystal phases have been compared with quantum chemical calculations, providing insights into the molecule's conformational preferences . Neutron diffraction studies have also been conducted to determine the crystal structure and thermal vibrations of this compound at different temperatures .

科学的研究の応用

Pharmaceutical Applications

Cholesteryl acetate is used in the pharmaceutical industry primarily as an excipient in drug formulations. Its properties facilitate the solubilization and stabilization of active pharmaceutical ingredients (APIs), enhancing their bioavailability.

- Drug Delivery Systems : this compound has been incorporated into liposomal formulations to improve the delivery of hydrophobic drugs. Studies indicate that when embedded within liposomes, this compound enhances the encapsulation efficiency and stability of these carriers, making it a valuable component in targeted drug delivery systems .

- Antioxidant Properties : Research has shown that this compound exhibits antioxidant effects, which can be beneficial in preventing oxidative stress-related damage in pharmaceutical applications .

Food Science

In food science, this compound is recognized for its cholesterol-lowering properties:

Cosmetic Applications

This compound is also prevalent in the cosmetics industry:

- Emulsifying Agent : It serves as an emulsifier in creams and lotions, helping to stabilize oil-in-water emulsions. This property is crucial for maintaining the texture and effectiveness of cosmetic products .

- Moisturizing Properties : Due to its lipid-like structure, this compound contributes to skin hydration and barrier repair, making it a desirable ingredient in moisturizing formulations .

Material Science

In material science, this compound finds applications in various innovative technologies:

- Thermal Sensors : The compound is used in thermometers and other temperature-sensitive devices due to its phase transition properties, which can be utilized to create responsive materials that change state with temperature fluctuations .

- Liquid Crystals : this compound is a component in liquid crystal displays (LCDs). Its unique molecular structure allows it to participate in the formation of liquid crystal phases necessary for display technologies .

Case Studies

Several studies highlight the practical applications of this compound:

- Liposomal Drug Delivery : A study demonstrated that incorporating this compound into liposomal formulations significantly improved the stability and release profile of encapsulated drugs compared to traditional formulations. The encapsulation efficiency reached over 90%, indicating its effectiveness as a carrier .

- Food Product Development : Research involving the incorporation of this compound into low-fat food products showed promising results in maintaining flavor and texture while providing health benefits related to cholesterol management .

作用機序

コレステロール酢酸エステルは、コレステロールのエステル化と貯蔵に関与することで効果を発揮します。アシル-CoA:コレステロールアシル転移酵素(ACAT)やレシチン-コレステロールアシル転移酵素(LCAT)などの酵素の作用により、コレステロールエステルに変換されます。 これらのエステルは、その後、脂質滴に貯蔵されたり、リポタンパク質の構成成分として輸送されます 。 コレステロールエステル化と貯蔵の調節は、細胞内コレステロール恒常性を維持するために不可欠です .

類似化合物の比較

コレステロール酢酸エステルは、コレステロールオレイン酸エステル、コレステロールリノール酸エステル、コレステロールアラキドン酸エステルなど、他のコレステロールエステルと似ています。これらの化合物は、共通のコレステロール骨格を共有していますが、ヒドロキシ基にエステル化された脂肪酸が異なります。 コレステロール酢酸エステルの独自性は、酢酸基にあります。このため、他のエステルと比べて、より単純で安定なエステルとなっています .

類似化合物

- コレステロールオレイン酸エステル

- コレステロールリノール酸エステル

- コレステロールアラキドン酸エステル

- コレステロール安息香酸エステル

- コレステロールヘミスクシネート

コレステロール酢酸エステルの安定性と合成の容易さから、さまざまな研究や産業用途に役立つ化合物となっています。

類似化合物との比較

Cholesteryl acetate is similar to other cholesterol esters, such as cholesteryl oleate, cholesteryl linoleate, and cholesteryl arachidonate. These compounds share a common cholesterol backbone but differ in the fatty acid esterified to the hydroxyl group. The uniqueness of this compound lies in its acetate group, which makes it a simpler and more stable ester compared to others .

Similar Compounds

- Cholesteryl oleate

- Cholesteryl linoleate

- Cholesteryl arachidonate

- Cholesteryl benzoate

- Cholesteryl hemisuccinate

This compound’s stability and ease of synthesis make it a valuable compound for various research and industrial applications.

生物活性

Cholesteryl acetate, a cholesteryl ester formed from cholesterol and acetic acid, has garnered attention due to its biological activities and implications in various physiological processes. This article explores the biological activity of this compound through a review of relevant studies, highlighting its roles in lipid metabolism, cellular functions, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of an acetate group attached to the hydroxyl group of cholesterol. Its molecular formula is CHO, with a molecular weight of 414.66 g/mol. The compound exhibits unique physical properties that influence its biological activity, including its solubility in organic solvents and its behavior in lipid bilayers.

Biological Functions

1. Lipid Metabolism:

this compound plays a significant role in lipid metabolism, particularly in the assembly and transport of lipoproteins. It is involved in the formation of cholesteryl esters, which are crucial for the storage and transport of cholesterol within cells and across biological membranes. The enzyme lecithin:cholesterol acyltransferase (LCAT) facilitates the conversion of free cholesterol into cholesteryl esters, including this compound, thereby influencing plasma cholesterol levels and lipoprotein composition .

2. Cellular Uptake and Distribution:

Research indicates that this compound can enhance the uptake of cholesterol by cells, affecting cellular functions such as membrane fluidity and signaling pathways. The presence of cholesteryl esters like this compound in cell membranes can modulate membrane properties, impacting processes such as endocytosis and exocytosis .

3. Cytotoxicity and Apoptosis:

Studies have demonstrated that this compound exhibits cytotoxic effects on certain cancer cell lines. For instance, it has been shown to induce apoptosis in HeLa cells (cervical cancer) through mechanisms that involve mitochondrial dysfunction and reactive oxygen species (ROS) generation. This suggests potential applications for this compound in cancer therapy .

Case Studies

Case Study 1: this compound in Cancer Research

A study evaluated the effects of this compound on various human cancer cell lines, including prostate carcinoma (PC-3) and leukemia (Jurkat). The findings indicated that this compound significantly reduced cell viability in a dose-dependent manner, with IC values ranging from 10 to 20 μM across different cell types. The mechanism was linked to increased apoptotic markers such as cleaved caspase-3 and PARP .

Case Study 2: Cholesterol Esterification and Atherosclerosis

this compound's role in atherosclerosis was investigated by examining its effects on foam cell formation from macrophages. Elevated levels of cholesteryl esters were associated with increased lipid accumulation within macrophages, contributing to plaque formation. Inhibition of acyl-coenzyme A:cholesterol acyltransferase (ACAT) reduced cholesteryl ester levels, highlighting the compound's relevance in cardiovascular disease .

Research Findings

特性

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H48O2/c1-19(2)8-7-9-20(3)25-12-13-26-24-11-10-22-18-23(31-21(4)30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10,19-20,23-27H,7-9,11-18H2,1-6H3/t20-,23+,24+,25-,26+,27+,28+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUGISPSHIFXEHZ-VEVYEIKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H48O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60889358 | |

| Record name | Cholest-5-en-3-ol (3.beta.)-, 3-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60889358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White crystalline powder; [Acros Organics MSDS], Solid | |

| Record name | Cholesterol acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12969 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Cholesteryl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003822 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

604-35-3 | |

| Record name | (-)-Cholesteryl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=604-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholesterol acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000604353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholest-5-en-3-ol (3.beta.)-, 3-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cholest-5-en-3-ol (3.beta.)-, 3-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60889358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cholest-5-en-3-β-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.152 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHOLESTERYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OTA9A3781T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cholesteryl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003822 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Cholesteryl acetate?

A1: this compound has the molecular formula C29H48O2 and a molecular weight of 428.8 g/mol. [, ]

Q2: What spectroscopic data is available for this compound?

A2: Numerous studies have utilized spectroscopic techniques to characterize this compound. These include: - NMR Spectroscopy: 1H NMR and 13C NMR have been used to determine the structure and study isomerization processes. [, , , , , ] - IR Spectroscopy: Infrared spectroscopy helps identify functional groups and assess purity. [, ] - Mass Spectrometry: GC-MS analyses are valuable for identifying this compound and its derivatives in complex mixtures. [, ] - UV-Vis Spectroscopy: UV absorption spectra are helpful in characterizing this compound and its derivatives. []

Q3: How stable is this compound under various conditions?

A3: this compound exhibits varying stability depending on the conditions: - Thermal Stability: It can decompose at elevated temperatures, yielding products like cholesta-3,5-diene. [] - Oxidation: It undergoes thermal oxidation, producing various derivatives like hydroperoxides, epoxides, and ketones. [, , , , ] - Acid Stability: Studies have explored its stability in simulated gastric fluid, with findings suggesting some protective effects from lipids like cholesterol and β-sitosterol. []

Q4: What are the applications of this compound based on its material properties?

A4: - Liquid Crystals: this compound exhibits liquid crystal properties, making it useful in areas like display technology. [] - Drug Delivery: Its lipid nature allows for potential applications in drug delivery systems, particularly for protecting and enhancing the absorption of acid-labile antibiotics. []

Q5: How does this compound behave in catalytic reactions?

A5: While not a catalyst itself, this compound is often a substrate in reactions involving various catalysts: - Oxidation Reactions: Catalysts like N-hydroxyphthalimide (NHPI) with metal co-catalysts have been successfully used for the environmentally friendly oxidation of this compound to 7-keto-cholesteryl acetate, a key intermediate in vitamin D3 synthesis. [, ] - Epoxidation Reactions: Various catalytic systems, including those utilizing molybdenum complexes and iron complexes, have been employed for the epoxidation of this compound. The stereoselectivity of the epoxidation can offer insights into the reaction mechanism, differentiating between radical and non-radical pathways. [, , , ]

Q6: Have there been computational studies on this compound?

A6: Yes, molecular mechanics (MM3) calculations have been performed on this compound crystals to evaluate force field accuracy and refine bond length relationships. []

Q7: How do structural modifications of this compound affect its properties?

A7: Research on closely related compounds provides some insights: - Side Chain Modification: Studies on 24-methylenethis compound demonstrate that modifications to the side chain can influence the regioselectivity of reactions, as seen in the selective allylic oxidation to produce 24-methylene-7-keto-cholesteryl acetate. [] - Ester Group Modification: Changing the ester group from acetate to other moieties can influence properties such as melting point, liquid crystal phase transition temperatures, and interactions in mixed monolayers. []

Q8: What are the strategies for improving this compound's stability or bioavailability?

A8: - Lipid-Based Formulations: Incorporating this compound into lipid-based drug delivery systems can enhance the stability and oral absorption of acid-labile antibiotics, as demonstrated with erythromycin lactobionate and potassium salts of penicillin G and V. []

Q9: What is known about the dissolution and solubility of this compound?

A9: - Solubility: this compound displays low solubility in aqueous environments. [] - Mixed Monolayers: Its solubility in other lipids affects its ability to form stable mixed monolayers, influencing its behavior at interfaces. []

Q10: What tools and resources are important for this compound research?

A10: - Spectroscopic Techniques: NMR, IR, MS, and UV-Vis spectroscopy are crucial for structural characterization and analysis of reaction products. [5, 11, 14-18, 24, 31] - Chromatographic Methods: Thin-layer chromatography (TLC), gas chromatography (GC), and high-performance liquid chromatography (HPLC) are essential for separation and purification. [, , ] - Crystallography: X-ray diffraction and neutron diffraction techniques provide detailed structural information at the atomic level. [, , ] - Computational Chemistry Software: Molecular mechanics calculations and other computational methods aid in understanding molecular properties and behavior. [] - Micro-channel Reactors: These devices offer enhanced control over reaction parameters and can improve the efficiency of chemical transformations. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。